molecular formula C10H11NO3 B14811576 5-Cyclopropoxy-4-methylnicotinic acid

5-Cyclopropoxy-4-methylnicotinic acid

Cat. No.: B14811576
M. Wt: 193.20 g/mol
InChI Key: CBVJVBRGSGUSQW-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-4-methylnicotinic acid is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 g/mol . It is a derivative of nicotinic acid, which is a naturally occurring pyridine carboxylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-4-methylnicotinic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boronic acids or esters as reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for nicotinic acid derivatives often involve the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine with nitric acid

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-4-methylnicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Cyclopropoxy-4-methylnicotinic acid has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-4-methylnicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Detailed studies on its mechanism of action are necessary to fully understand its effects and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-4-methylnicotinic acid is unique due to its cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to other nicotinic acid derivatives. This uniqueness makes it valuable for specific research and industrial applications.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

5-cyclopropyloxy-4-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C10H11NO3/c1-6-8(10(12)13)4-11-5-9(6)14-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,12,13)

InChI Key

CBVJVBRGSGUSQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1C(=O)O)OC2CC2

Origin of Product

United States

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